Haploside C

Catalog No.
S3026230
CAS No.
108279-04-5
M.F
C31H36O18
M. Wt
696.611
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Haploside C

CAS Number

108279-04-5

Product Name

Haploside C

IUPAC Name

[(2R,3S,4S,5R,6S)-6-[3,5-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-methoxy-4-oxochromen-7-yl]oxy-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methyl acetate

Molecular Formula

C31H36O18

Molecular Weight

696.611

InChI

InChI=1S/C31H36O18/c1-10-19(35)22(38)25(41)30(45-10)49-29-23(39)20(36)17(9-44-11(2)32)47-31(29)46-16-8-14(34)18-21(37)24(40)26(48-28(18)27(16)43-4)12-5-6-13(33)15(7-12)42-3/h5-8,10,17,19-20,22-23,25,29-31,33-36,38-41H,9H2,1-4H3/t10-,17+,19-,20+,22+,23-,25+,29+,30-,31+/m0/s1

InChI Key

JGGRFKDDIGORCC-LHYXFQTCSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(C4=C(C(=C3)O)C(=O)C(=C(O4)C5=CC(=C(C=C5)O)OC)O)OC)COC(=O)C)O)O)O)O)O

Solubility

not available

Haploside C is a naturally occurring compound found in the roots of certain plants, particularly those belonging to the Scrophulariaceae family, such as Rehmannia glutinosa []. While its exact mechanisms of action are still under investigation, its unique chemical structure has attracted scientific interest for its potential applications in various research areas. Here's a breakdown of some promising avenues:

Anti-inflammatory Properties

Studies suggest Haploside C may possess anti-inflammatory properties. Research has shown it can suppress the production of inflammatory mediators like cytokines and chemokines in immune cells []. This indicates its potential role in managing conditions like arthritis, inflammatory bowel disease, and asthma, although further research is needed to confirm its efficacy in humans.

Neuroprotective Effects

Some studies have explored the neuroprotective potential of Haploside C. In animal models, it has been shown to protect brain cells from damage caused by oxidative stress and glutamate excitotoxicity, which are implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease [, ]. However, more research is required to determine its effectiveness in treating these conditions.

Liver Protective Effects

Haploside C has also been investigated for its potential to protect the liver from damage. Studies suggest it may improve liver function and reduce inflammation in the liver caused by factors like alcohol or toxins []. These findings warrant further investigation to assess its therapeutic potential in liver diseases.

Haploside C is a flavonoid glycoside derived from the plant genus Haplophyllum, specifically from species like Haplophyllum perforatum. It is characterized by its unique structure, which includes an 8-hydroxyflavone backbone with saccharidic units such as glucose and rhamnose. This compound is part of a larger family of haplosides, which are known for their diverse biological activities and potential therapeutic applications .

The mechanism of action of Haploside C is entirely unknown due to the absence of research on its biological activity.

No safety information is available for Haploside C. Due to the lack of research, it's best to handle it with caution in a laboratory setting following standard procedures for unknown compounds.

Limitations and Future Research

The information available on Haploside C is very limited. Future research could include:

  • Isolating and purifying Haploside C from a natural source.
  • Determining its molecular structure using spectroscopic techniques.
  • Investigating its biological activity in relevant cell lines or animal models.
  • Studying its potential therapeutic applications, if any biological activity is found.
Typical of flavonoids, including:

  • Hydrolysis: The glycosidic bond can be cleaved in the presence of acids or enzymes, yielding the aglycone and sugar moieties.
  • Oxidation: The hydroxyl groups may be oxidized to form ketones or quinones under specific conditions.
  • Reduction: The carbonyl groups can be reduced to alcohols.
  • Substitution: The aromatic rings can participate in electrophilic substitution reactions, leading to functionalized derivatives

    Haploside C exhibits several notable biological activities:

    • Antioxidant Properties: It has been shown to scavenge free radicals, contributing to its potential protective effects against oxidative stress.
    • Antimicrobial Activity: Studies indicate that it possesses inhibitory effects against various pathogens, including bacteria and fungi.
    • Anti-inflammatory Effects: Haploside C may modulate inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases .

The synthesis of Haploside C can be approached through several methods:

  • Extraction from Plant Sources: The most common method involves the extraction from Haplophyllum species using solvents like ethanol or methanol, followed by purification through chromatography techniques.
  • Chemical Synthesis: Laboratory synthesis can involve the glycosylation of an appropriate 8-hydroxyflavone precursor with sugar moieties under acidic or enzymatic conditions.
  • Biotechnological Approaches: Utilizing microbial fermentation processes to produce flavonoid glycosides through engineered strains that express relevant biosynthetic pathways .

Haploside C has several applications across various fields:

  • Pharmaceuticals: Due to its bioactive properties, it is explored for use in developing new drugs targeting oxidative stress-related diseases and infections.
  • Nutraceuticals: Its antioxidant activity makes it a candidate for dietary supplements aimed at improving health and preventing diseases.
  • Cosmetics: The compound's skin-protective properties are being investigated for incorporation into cosmetic formulations .

Haploside C is part of a broader family of flavonoid glycosides. Here are some similar compounds along with their unique characteristics:

Compound NameStructureUnique Features
Haploside A8-Hydroxyflavone glycosideExhibits strong antioxidant activity
Haploside B8-Hydroxyflavone glycosideNoted for its anti-inflammatory properties
Haploside DAcylated flavonol glycosideDemonstrates significant antimicrobial effects
RutinQuercetin glycosideKnown for cardiovascular protective effects
QuercetinFlavonoid aglyconePotent antioxidant and anti-cancer properties

Haploside C stands out due to its specific combination of sugars and structural modifications that contribute to its unique biological activities compared to these similar compounds .

XLogP3

-0.4

Wikipedia

[(2R,3S,4S,5R,6S)-6-[3,5-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-methoxy-4-oxochromen-7-yl]oxy-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methyl acetate

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

Dates

Modify: 2024-04-14

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